molecular formula C20H18BrClO4 B15035943 Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B15035943
M. Wt: 437.7 g/mol
InChI Key: IGFDPZCOSPYYCO-UHFFFAOYSA-N
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Description

Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its complex structure, which includes a benzofuran core substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Chlorination: The chlorophenyl group can be attached via a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the propan-2-yl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove or alter specific substituents, such as the bromine or chlorine atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Removal of halogen atoms, formation of alcohols

    Substitution: Formation of new derivatives with different functional groups

    Hydrolysis: Formation of the corresponding carboxylic acid

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Propan-2-yl 6-bromo-5-[(4-methylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Propan-2-yl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific combination of substituents can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18BrClO4

Molecular Weight

437.7 g/mol

IUPAC Name

propan-2-yl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H18BrClO4/c1-11(2)25-20(23)19-12(3)26-17-9-16(21)18(8-15(17)19)24-10-13-4-6-14(22)7-5-13/h4-9,11H,10H2,1-3H3

InChI Key

IGFDPZCOSPYYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Cl)C(=O)OC(C)C

Origin of Product

United States

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